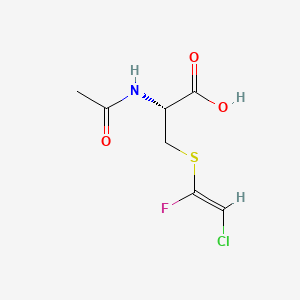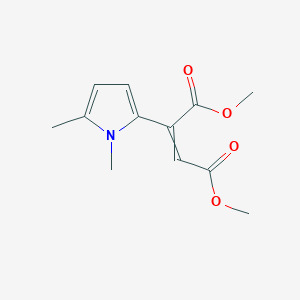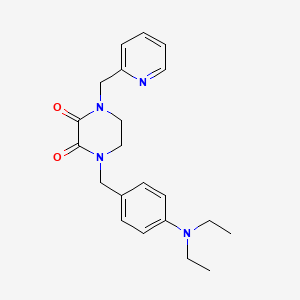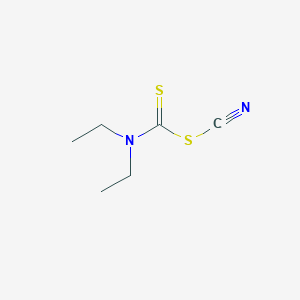
2-Propanone, ethyl(1-methylethyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, ethyl(1-methylethyl)hydrazone is an organic compound with the molecular formula C8H18N2 It is a hydrazone derivative formed by the reaction of 2-propanone (acetone) with ethyl(1-methylethyl)hydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, ethyl(1-methylethyl)hydrazone typically involves the reaction of 2-propanone with ethyl(1-methylethyl)hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction can be carried out in a solvent such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation or crystallization may be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, ethyl(1-methylethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, nitriles, and various substituted hydrazones. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
2-Propanone, ethyl(1-methylethyl)hydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-Propanone, ethyl(1-methylethyl)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. The compound can also undergo nucleophilic addition reactions with electrophiles, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, (1-methylethyl)hydrazone: A similar compound with a slightly different structure, where the ethyl group is replaced by a methyl group.
2-Propanone, (1-methylethylidene)hydrazone: Another similar compound with a different arrangement of the hydrazone group.
Uniqueness
2-Propanone, ethyl(1-methylethyl)hydrazone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
75268-05-2 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N-ethyl-N-(propan-2-ylideneamino)propan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-6-10(8(4)5)9-7(2)3/h8H,6H2,1-5H3 |
Clé InChI |
FQBTUCJQGSWWGU-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)C)N=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)


![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)





![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)


![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)
